![molecular formula C27H32O15 B1264422 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1264422.png)
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eriocitrin is a flavonoid compound predominantly found in citrus fruits such as lemons and grapefruits. It belongs to the dihydroflavonoid class and is known for its strong antioxidant properties. Eriocitrin has been extensively studied for its potential health benefits, including lipid-lowering, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eriocitrin can be synthesized through the demethylation of hesperidin. The process involves using a demethylation reagent to convert hesperidin into eriocitrin. This method is advantageous due to the low cost of raw materials and the simplicity of the reaction steps .
Industrial Production Methods: The industrial production of eriocitrin typically involves the extraction from citrus fruits. The process includes the following steps:
Extraction: Citrus fruits are processed to extract eriocitrin using solvents such as methanol or ethanol.
Purification: The extract is then purified using techniques like liquid chromatography to isolate eriocitrin.
Crystallization: The purified eriocitrin is crystallized to obtain it in a solid form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Eriocitrin undergoes several types of chemical reactions, including:
Oxidation: Eriocitrin can be oxidized to form various metabolites.
Reduction: It can be reduced to form eriodictyol.
Substitution: Eriocitrin can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Eriodictyol, homoeriodictyol, and hesperetin.
Reduction: Eriodictyol.
Substitution: Various flavonoid derivatives.
Scientific Research Applications
Eriocitrin has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in various chemical reactions.
Biology: Studied for its effects on gut microbiota and its role in modulating gut health.
Industry: Used in the food and beverage industry for its antioxidant properties and potential health benefits.
Mechanism of Action
Eriocitrin exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Lipid-Lowering Effects: Eriocitrin modulates lipid metabolism by influencing enzymes involved in lipid synthesis and breakdown.
Anti-Inflammatory Effects: It inhibits inflammatory pathways by downregulating pro-inflammatory cytokines.
Anticancer Activity: Eriocitrin induces apoptosis in cancer cells by activating intrinsic signaling pathways involving mitochondria.
Comparison with Similar Compounds
Hesperidin: Another flavonoid found in citrus fruits with similar antioxidant and anti-inflammatory properties.
Naringin: A flavonoid with strong antioxidant activity, found in grapefruits.
Eriodictyol: A metabolite of eriocitrin with similar biological activities.
Uniqueness of Eriocitrin: Eriocitrin is unique due to its strong antioxidant activity, which is higher than that of hesperidin and naringin. Additionally, its ability to modulate gut microbiota and its potential in preventing muscle atrophy make it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C27H32O15 |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H32O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-6,9,16,18,20-30,32-37H,7-8H2,1H3/t9?,16?,18?,20-,21+,22+,23+,24?,25?,26+,27+/m0/s1 |
InChI Key |
OMQADRGFMLGFJF-AVTYVREMSA-N |
Isomeric SMILES |
CC1[C@@H]([C@H](C([C@@H](O1)OCC2[C@H]([C@H](C([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
Synonyms |
eriocitrin eriodictyol 7-O-beta-rutinoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


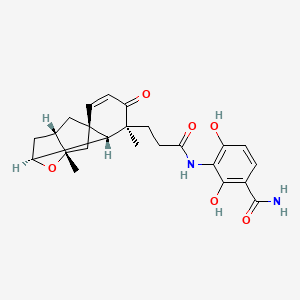
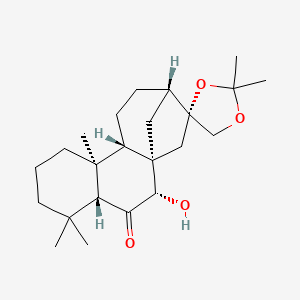
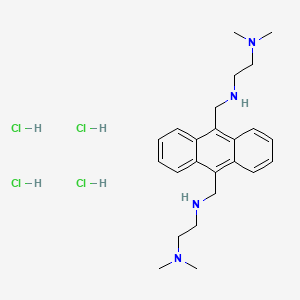
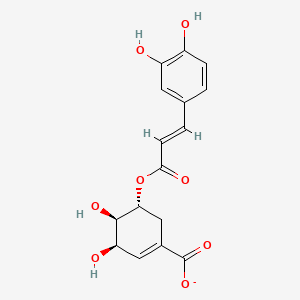
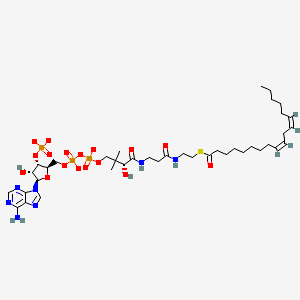

![5-[(3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B1264351.png)
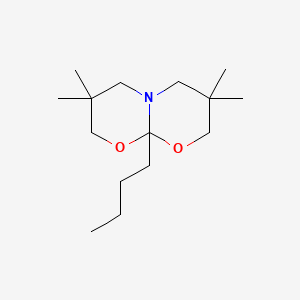

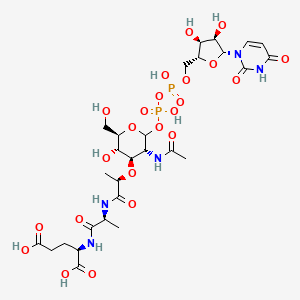
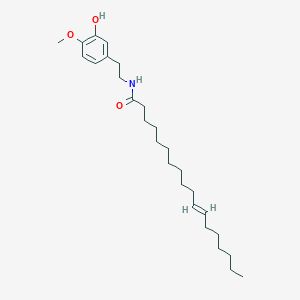
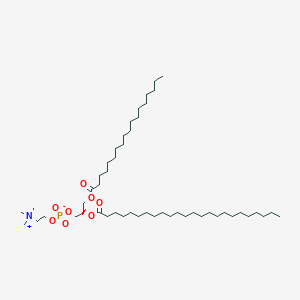
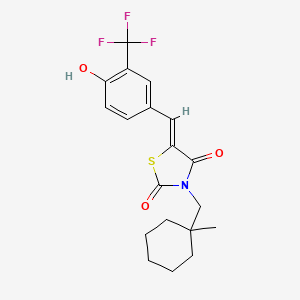
![(4R)-4-[(1R,3S,5S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1264362.png)
